Cas no 50816-66-5 (2-Propenoicacid, 2-methyl-, 1a,2,3,5a,7,8,8a,9,10,10a,-decahydro-4,10a-dimethyl-8-methylene-7-oxooxireno[5,6]cyclodeca[1,2-b]furan-3,9-diyl ester,[1aR-(1aR*,3S*,4Z,5aR*,8aR*,9R*,10aR*)]- (9CI))
![2-Propenoicacid, 2-methyl-, 1a,2,3,5a,7,8,8a,9,10,10a,-decahydro-4,10a-dimethyl-8-methylene-7-oxooxireno[5,6]cyclodeca[1,2-b]furan-3,9-diyl ester,[1aR-(1aR*,3S*,4Z,5aR*,8aR*,9R*,10aR*)]- (9CI) structure](https://de.kuujia.com/scimg/cas/50816-66-5x500.png)
50816-66-5 structure
Produktname:2-Propenoicacid, 2-methyl-, 1a,2,3,5a,7,8,8a,9,10,10a,-decahydro-4,10a-dimethyl-8-methylene-7-oxooxireno[5,6]cyclodeca[1,2-b]furan-3,9-diyl ester,[1aR-(1aR*,3S*,4Z,5aR*,8aR*,9R*,10aR*)]- (9CI)
2-Propenoicacid, 2-methyl-, 1a,2,3,5a,7,8,8a,9,10,10a,-decahydro-4,10a-dimethyl-8-methylene-7-oxooxireno[5,6]cyclodeca[1,2-b]furan-3,9-diyl ester,[1aR-(1aR*,3S*,4Z,5aR*,8aR*,9R*,10aR*)]- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Propenoicacid, 2-methyl-, 1a,2,3,5a,7,8,8a,9,10,10a,-decahydro-4,10a-dimethyl-8-methylene-7-oxooxireno[5,6]cyclodeca[1,2-b]furan-3,9-diyl ester,[1aR-(1aR*,3S*,4Z,5aR*,8aR*,9R*,10aR*)]- (9CI)
- 2-Propenoicacid, 2-methyl-, 1a,2,3,5a,7,8,8a,9,10,10a,-decahydro-4,10a-dimethyl-8-methylene-7-oxooxireno[5,6]cyclodeca[1,2-b]
- erioflorin methacrylate
- [(9Z)-4,9-dimethyl-14-methylidene-2-(2-methylprop-2-enoyloxy)-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-8-yl] 2-methylprop-2-enoate
- NSC-251666
- 50816-66-5
- NSC251666
- Q27106498
- [(1R,2R,4R,6R,8S,9Z,11R)-4,9-Dimethyl-14-methylidene-2-(2-methylprop-2-enoyloxy)-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-8-yl] 2-methylprop-2-enoate
- C09413
- CHEBI:4834
- DTXSID101098627
- NSC 251666
- 2-Propenoic acid, 2-methyl-, 1a,2,3,5a,7,8,8a,9,10,10a,-decahydro-4,10a-dimethyl-8-methylene-7-oxooxireno[5,6]cyclodeca[1,2-b]furan-3,9-diyl ester, [1aR-(1aR*,3S*,4Z,5aR*,8aR*,9R*,10aR*)]-
- 2-Propenoic acid, 2-methyl-, 1a,2,3,5a,7,8,8a,9,10,10a,-decahydro-4,10a-dimethyl-8-methylene-7-oxooxireno(5,6)cyclodeca(1,2-b)furan-3,9-diyl ester, (1aR-(1aR*,3S*,4Z,5aR*,8aR*,9R*,10aR*))-
-
- Inchi: InChI=1S/C23H28O7/c1-11(2)20(24)27-15-9-18-23(7,30-18)10-17(29-21(25)12(3)4)19-14(6)22(26)28-16(19)8-13(15)5/h8,15-19H,1,3,6,9-10H2,2,4-5,7H3/b13-8-
- InChI-Schlüssel: DFCLHINCVSRYBX-JYRVWZFOSA-N
- Lächelt: CC1=CC2C(C(CC3(C(O3)CC1OC(=O)C(=C)C)C)OC(=O)C(=C)C)C(=C)C(=O)O2
Berechnete Eigenschaften
- Genaue Masse: 416.18400
- Monoisotopenmasse: 416.184
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 30
- Anzahl drehbarer Bindungen: 6
- Komplexität: 867
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 6
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topologische Polaroberfläche: 91.4A^2
Experimentelle Eigenschaften
- Dichte: 1.2
- Siedepunkt: 544.5°C at 760 mmHg
- Flammpunkt: 234.9°C
- Brechungsindex: 1.534
- PSA: 91.43000
- LogP: 2.95760
2-Propenoicacid, 2-methyl-, 1a,2,3,5a,7,8,8a,9,10,10a,-decahydro-4,10a-dimethyl-8-methylene-7-oxooxireno[5,6]cyclodeca[1,2-b]furan-3,9-diyl ester,[1aR-(1aR*,3S*,4Z,5aR*,8aR*,9R*,10aR*)]- (9CI) Verwandte Literatur
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
Jianjun Wang,Heng-Ying Xiong,Emilie Petit,Laëtitia Bailly,Xavier Pannecoucke,Tatiana Besset Chem. Commun., 2019,55, 8784-8787
-
4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
50816-66-5 (2-Propenoicacid, 2-methyl-, 1a,2,3,5a,7,8,8a,9,10,10a,-decahydro-4,10a-dimethyl-8-methylene-7-oxooxireno[5,6]cyclodeca[1,2-b]furan-3,9-diyl ester,[1aR-(1aR*,3S*,4Z,5aR*,8aR*,9R*,10aR*)]- (9CI)) Verwandte Produkte
- 29552-41-8(Parthenolide)
- 553-21-9(Costunolide)
- 115753-79-2(2(3H)-Furanone,dihydro-3-[2-[(1R,2S,4aS,8aS)-octahydro-5,5,8a-trimethylspiro[naphthalene-2(1H),2'-oxiran]-1-yl]ethylidene]-,(3E)-)
- 20554-84-1(Parthenolide)
- 941893-45-4(N-3-methoxy-4-(2-oxopiperidin-1-yl)phenyl-2-phenylethane-1-sulfonamide)
- 1788673-86-8(N-[(3,5-dimethoxyphenyl)methyl]-1H-1,2,3-triazole-5-carboxamide)
- 56021-25-1(4-isocyanato-2-methyl-1-nitrobenzene)
- 2649065-90-5(2-(isocyanatomethyl)-3-methoxypyridine)
- 2034482-98-7(N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide)
- 2171748-48-2(5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbenzoic acid)
Empfohlene Lieferanten
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Mitglied
CN Lieferant
Großmenge

Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
